molecular formula C13H9ClF3NO3S B1411351 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride CAS No. 1181761-93-2

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride

Cat. No. B1411351
CAS RN: 1181761-93-2
M. Wt: 351.73 g/mol
InChI Key: WFKAHTBESLHCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in recent years . For instance, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of certain compounds, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is thought to contribute to their biological activities. This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are complex and can involve various steps. For example, 2-pyridyl boronic acids decompose via fragmentation of a zwitterionic intermediate .

Scientific Research Applications

Chemical Synthesis and Application

  • Trifluoromethylation and Derivatization : Research on trifluoromethanesulfonyl chloride (CF3SO2Cl) focuses on its applications in creating C–CF3 bonds, among others, highlighting its role in introducing fluorinated groups into molecules. This work suggests potential pathways for the derivatization of aromatic compounds, which could extend to the synthesis and functionalization of "2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride" for various applications, including pharmaceuticals and agrochemicals (Chachignon, Guyon, & Cahard, 2017).

Environmental Impact and Toxicology

  • Chlorinated Solvents' Toxicology : Studies on the environmental fate, toxicology, and health impacts of chlorinated solvents provide a framework for understanding the potential environmental and health implications of handling and disposing of "2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride". These insights are crucial for developing safety protocols and assessing risks associated with its use in research and industrial applications (Ruder, 2006).

Analytical Methodologies

  • Analytical Techniques for Chlorinated Compounds : Advances in analytical methods for chlorinated compounds, such as chromatography and spectroscopy, are essential for the qualitative and quantitative analysis of "2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride". These techniques enable the determination of purity, identification of degradation products, and monitoring of reactions involving this compound, ensuring the accuracy and reliability of research findings (J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

properties

IUPAC Name

2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO3S/c1-8-6-10(3-4-11(8)22(14,19)20)21-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKAHTBESLHCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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